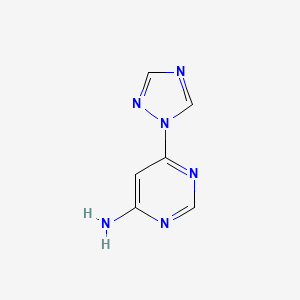

6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amin

Übersicht

Beschreibung

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives has been confirmed by various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Triazol-Derivate wurden bei der Synthese von Verbindungen mit antifungaler Aktivität verwendet. Dies beinhaltet Aktivität gegen Stämme wie Methicillin-resistenter Staphylococcus aureus und Vancomycin-resistente Enterokokken .

Antimicrobial Activity

Diese Verbindungen haben eine antimikrobielle Aktivität gegen den Mycobacterium tuberculosis-Stamm H37Rv gezeigt, was für die Behandlung von Tuberkulose von Bedeutung ist .

Antiviral Activity

Der Triazolring wurde in Verbindungen integriert, die eine antivirale Aktivität gegen Influenza A und Herpes-simplex-Virus Typ 1 (HSV-1) zeigen .

Anticancer Activity

Es gibt Hinweise auf eine Antikrebsaktivität gegen verschiedene Krebszelllinien, darunter MCF-7- und HCT-116-Zellen, die Brust- bzw. Darmkrebslinien sind .

Lipase Inhibition

Triazol-Derivate wurden zur Synthese von Antagonisten der Monoacylglycerol-Lipase verwendet, einem Enzym, das am Lipidstoffwechsel beteiligt ist .

Sphingosine-1-Phosphat-Rezeptor-Modulation

Diese Verbindungen können als Agonisten und Antagonisten von Sphingosine-1-Phosphat-Rezeptoren wirken, die eine Rolle bei der Signalübertragung des Immunsystems spielen .

Stearoyl-Coenzym Delta-9 Inhibition

Sie wurden zur Hemmung von Stearoyl-Coenzym Delta-9 verwendet, einem Enzym, das an der Fettsäuresynthese beteiligt ist .

Synthese neuer Derivate

Es wurde zu der Synthese neuer 1,2,4-Triazol-Derivate für potenzielle therapeutische Anwendungen geforscht .

Jede dieser Anwendungen zeigt die Vielseitigkeit von Triazol-Derivaten in der wissenschaftlichen Forschung und ihr Potenzial, zu Fortschritten in verschiedenen Bereichen der Medizin und Pharmakologie beizutragen.

Für weitere Details zu jeder Anwendung, einschließlich der Wirkmechanismen und der synthetisierten spezifischen Verbindungen, wären zusätzliche Recherchen und der Zugriff auf wissenschaftliche Datenbanken erforderlich.

Springer - Synthese von (1 H -1,2,3-Triazol-1-yl)essigsäurederivaten RSC Publishing - Synthese und biologische Bewertung von 4- (1H-1,2,4-triazol-1-yl) BMC Chemistry - Design, Synthese und Evaluierung neuer 1,2,4-Triazol-Derivate

Safety and Hazards

Zukünftige Richtungen

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives, due to their promising cytotoxic activity, can be considered for further investigation aiming to generate potential anticancer agents .

Wirkmechanismus

Target of Action

The primary targets of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine are human microglia and neuronal cells . The compound has been shown to have promising neuroprotective and anti-inflammatory properties .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it can potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Pharmacokinetics

It’s worth noting that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics .

Result of Action

The compound exhibits significant anti-neuroinflammatory properties and promising neuroprotective activity . It has been shown to have cytotoxic activities against certain tumor cell lines .

Eigenschaften

IUPAC Name |

6-(1,2,4-triazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRRNNMZKXYZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

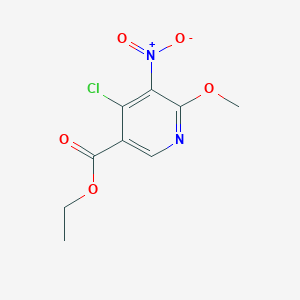

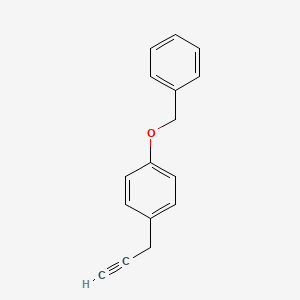

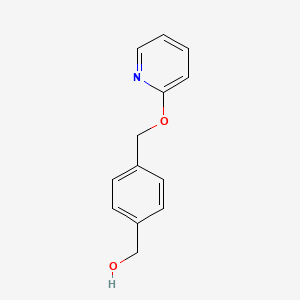

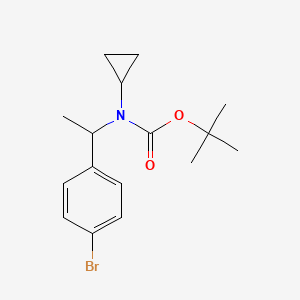

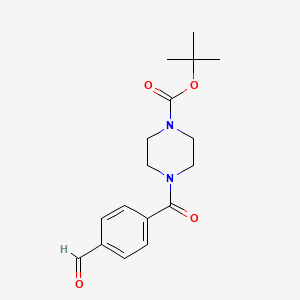

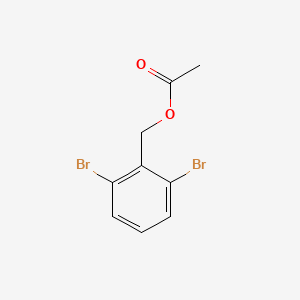

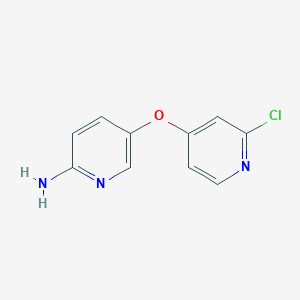

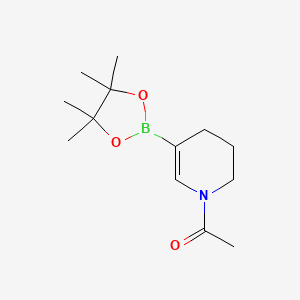

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

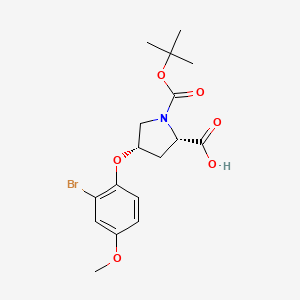

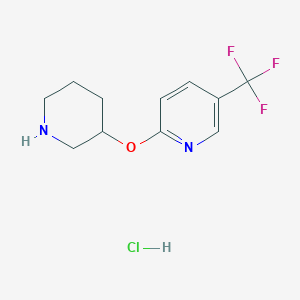

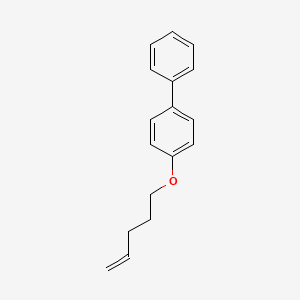

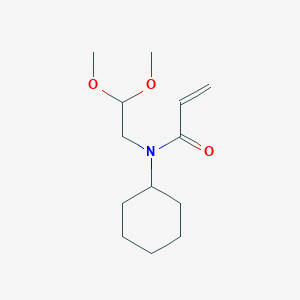

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.